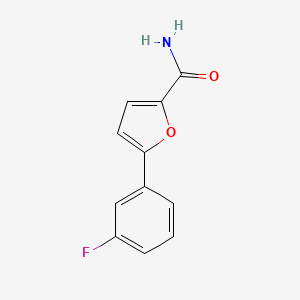

5-(3-Fluorophenyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-(3-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMTDUVKSHFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Furan 2 Carboxamide Systems

General Synthetic Routes for Furan-2-carboxamide Scaffold Construction

The fundamental structure of furan-2-carboxamide is typically assembled through the formation of an amide bond between a furan-2-carboxylic acid derivative and an amine. Subsequent modifications, such as aryl substitution, can be achieved through various catalytic methods.

Reactions of Furan-2-carboxylic Acid Derivatives with Amine Nucleophiles

The most direct and widely employed method for constructing the furan-2-carboxamide scaffold is the coupling of a furan-2-carboxylic acid or its activated derivative with a primary or secondary amine. This amidation reaction is a cornerstone of peptide chemistry and is highly efficient for generating a diverse library of amide compounds.

To facilitate the reaction, the carboxylic acid is typically activated to enhance its electrophilicity. This can be achieved in several ways:

Conversion to Acyl Chlorides: Furan-2-carboxylic acid can be converted to the more reactive furan-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride reacts readily with amine nucleophiles, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct. researchgate.net

Use of Coupling Agents: A milder and more common approach involves the use of in-situ coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-carbonyldiimidazole (CDI). mdpi.commdpi.com For instance, the activation of 5-nitrofuran-2-carboxylic acid with CDI, followed by the addition of an appropriate amine, has been used to synthesize a range of N-substituted furan-2-carboxamides. mdpi.com Similarly, coupling agents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also effective.

The general scheme for this reaction involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity, accommodating a wide range of functional groups on both the furan (B31954) ring and the amine component. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for introducing aryl substituents onto the furan ring of furan-2-carboxamide systems. The C5 position of the furan ring is often targeted for such modifications.

Suzuki-Miyaura Cross-Coupling: This reaction is one of the most versatile methods for creating C-C bonds and involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. To synthesize 5-arylfuran-2-carboxamides, a common strategy begins with a 5-halofuran-2-carboxylic acid derivative, typically 5-bromofuran-2-carboxylic acid. This precursor is first converted to the corresponding 5-bromo-furan-2-carboxamide via the amidation methods described previously. The resulting N-substituted-5-bromofuran-2-carboxamide can then undergo a Suzuki coupling with an arylboronic acid to introduce the desired aryl group at the C5 position. mdpi.commdpi.com This approach has been successfully applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a thiophene-based analog, demonstrating the feasibility of this strategy on similar heterocyclic systems. mdpi.com

Direct C-H Arylation: An alternative, more atom-economical approach is the direct C-H arylation, which avoids the need to pre-functionalize the furan ring with a halogen. In this method, a C-H bond on the furan ring is directly coupled with an aryl halide. The regioselectivity of this reaction (i.e., whether arylation occurs at the C3 or C5 position) can be controlled by the reaction conditions, particularly the choice of base. researchgate.net Research has shown that for furan-2-carboxamides, direct arylation at the C5 position is favored when using potassium acetate (B1210297) as the base, whereas using cesium carbonate can direct the arylation to the C3 position. researchgate.net Palladium acetate (Pd(OAc)₂) is a commonly used catalyst for these transformations. researchgate.net

The table below summarizes representative conditions for palladium-catalyzed arylations on furan and related heterocyclic systems.

| Reaction Type | Heterocycle Substrate | Coupling Partner | Catalyst System | Base | Solvent | Position | Reference |

| Suzuki Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | C5 | mdpi.com |

| Suzuki Coupling | Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic Acid | Quinoline-Pd(II) complex | Cs₂CO₃ | Toluene | C5 | researchgate.net |

| Direct C-H Arylation | N-substituted furan-2-carboxamide | Aryl Bromide | Pd(OAc)₂ | KOAc | DMA | C5 | researchgate.net |

| Direct C-H Arylation | N-substituted furan-2-carboxamide | Aryl Bromide | Pd(OAc)₂ | Cs₂CO₃ | Xylene | C3 | researchgate.net |

One-Pot Synthetic Strategies for Furan-2-carboxamide Analogs

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of furan-2-carboxamide analogs, one-pot strategies primarily focus on the efficient formation of the amide bond directly from the carboxylic acid.

One such approach involves activating the carboxylic acid with thionyl chloride (SOCl₂) and then adding the amine to the same reaction vessel to form the amide in a single continuous process. rsc.orgresearchgate.net Another modern one-pot method utilizes pentafluoropyridine (B1199360) (PFP) for the deoxyfluorination of the carboxylic acid to generate an acyl fluoride (B91410) in situ, which then readily reacts with an amine to form the amide bond in excellent yields. nih.gov

Enzymatic methods also provide a green alternative for one-pot amide synthesis. For example, a lipase-catalyzed procedure can convert a carboxylic acid to its ethyl ester, and upon subsequent addition of an amine to the same pot, aminolysis occurs to yield the final amide. conicet.gov.ar These methods are valued for their mild conditions and high selectivity.

While most one-pot strategies focus on the amide formation step, the ideal one-pot synthesis would integrate the construction of the substituted furan ring and the amide formation. For instance, a hypothetical one-pot reaction could involve a palladium-catalyzed C-H arylation of furan-2-carboxylic acid followed by in-situ activation and amidation. However, such tandem reactions can be challenging due to incompatible reaction conditions and catalyst inhibition. A more practical approach that has been demonstrated for related benzofuran (B130515) systems is a two-step, one-pot transamidation procedure following a C-H arylation step. mdpi.com

Targeted Synthesis of 5-(3-Fluorophenyl)furan-2-carboxamide and Related 5-Aryl Analogs

The synthesis of a specific target like this compound relies on the strategic combination of the methods described above. A logical and efficient synthetic route would involve the initial preparation of a 5-halofuran intermediate followed by a palladium-catalyzed cross-coupling reaction.

A plausible synthetic pathway is outlined below:

Halogenation of the Furan Ring: The synthesis would likely commence with 2-furoic acid or its ester. Bromination at the C5 position is a common reaction, yielding 5-bromo-2-furoic acid.

Amide Formation: The resulting 5-bromo-2-furoic acid is then converted into the desired carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with SOCl₂ or a coupling agent like CDI) and then reacting it with the desired amine nucleophile.

Suzuki-Miyaura Cross-Coupling: The key step is the palladium-catalyzed Suzuki-Miyaura coupling of the N-substituted-5-bromofuran-2-carboxamide with 3-fluorophenylboronic acid. This reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like K₂CO₃ or K₃PO₄, forges the C-C bond between the furan ring and the fluorophenyl group. mdpi.com

Strategic Chemical Modifications and Derivatization for Structure-Activity Exploration

To explore the structure-activity relationships (SAR) of furan-2-carboxamide systems, it is essential to synthesize a diverse range of derivatives by introducing various substituents at different positions on the molecule.

Introduction of Varied Substituents on the Furan Ring System

The furan ring offers several positions (C3, C4, and C5, assuming the carboxamide is at C2) for substitution, allowing for fine-tuning of the molecule's steric and electronic properties.

Substitution at the C5-Position: As discussed, the C5 position is readily functionalized. Besides arylation via cross-coupling, other groups can be introduced. For example, starting from 5-(hydroxymethyl)furfural (HMF), a versatile bio-based platform chemical, one can synthesize 5-(aminomethyl)-2-furancarboxylic acid through enzymatic cascades. rsc.org This precursor can then be amidated to introduce an aminomethyl side chain, which offers a site for further modification.

Substitution at the C3 and C4-Positions: Introducing substituents at the C3 and C4 positions is often more challenging due to the inherent reactivity of the furan ring, which favors substitution at the C5 position. However, directed C-H activation can be used to achieve C3-arylation. By carefully selecting the catalyst and base (e.g., Pd(OAc)₂ with Cs₂CO₃), the reaction can be guided to the C3 position. researchgate.netdocumentsdelivered.com Halogen dance reactions, where a halogen atom is induced to migrate to an adjacent position under basic conditions, can also be used to create precursors for substitution at less accessible positions like C4. For instance, 2-bromo-5-ethylfuran can be converted to 4-bromo-2-ethylfuran, which can then undergo further coupling reactions. researchgate.net

Diversity-Oriented Synthesis: A broader strategy involves creating libraries of compounds by systematically varying substituents around the core scaffold. This approach, termed diversity-oriented synthesis, has been applied to furan-2-carboxamides to explore their biological activities. researchgate.netnih.gov This can involve attaching different linkers and functional groups not only to the amide nitrogen but also to various positions on the furan ring, when synthetically accessible. Future work in this area often focuses on developing new methods to introduce a wider variety of functional groups onto the furan ring itself. researchgate.net

Modifications to the Phenyl and Carboxamide Moieties

Strategic chemical modifications to the phenyl and carboxamide moieties of furan-2-carboxamide systems are pivotal in medicinal chemistry for optimizing the pharmacological profile of these compounds. Such derivatizations allow for the fine-tuning of electronic, steric, and lipophilic properties, which can significantly influence biological activity, metabolic stability, and pharmacokinetic parameters. Research into furan-2-carboxamide derivatives has explored a variety of synthetic transformations targeting these specific parts of the molecular scaffold.

Modifications to the Phenyl Ring

The phenyl group attached at the 5-position of the furan ring is a common site for modification. The introduction of various substituents allows for a systematic exploration of structure-activity relationships (SAR). Synthetic approaches typically involve the use of appropriately substituted anilines in precursor steps, such as in Meerwein arylation reactions to prepare the initial 5-substituted phenyl-2-furoic acids. sci-hub.se

Studies on the antibiofilm activity of furan-2-carboxamides have shown that the nature of the functional groups on the phenyl ring plays a significant role. researchgate.net For instance, the presence of halogens or electron-donating groups like methyl or methoxy (B1213986) has been found to be favorable for activity. researchgate.net A diversity-oriented synthesis approach often begins with a core intermediate, such as N-(4-bromophenyl)furan-2-carboxamide, which can then undergo further derivatization through palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl groups. researchgate.net

The following table summarizes the impact of various substituents on the phenyl ring as observed in research on furan-2-carboxamide derivatives.

| Substituent Type | Example Substituents | Observed Impact on Activity | Reference |

| Halogens | -F, -Cl, -Br | Generally favorable for biological activity | researchgate.net |

| Electron-Donating | -CH₃, -OCH₃ | Favorable for biological activity | researchgate.net |

| Bulky Alkyl | -C(CH₃)₃ | Can reduce activity, with some exceptions in specific series | researchgate.net |

| Unsubstituted | -H | Favorable in certain series like carbohydrazides | researchgate.net |

Modifications to the Carboxamide Moiety

The carboxamide linker is another key target for chemical derivatization. These modifications can range from altering the N-substituent to replacing the entire amide group with a bioisosteric equivalent. The goal is often to alter hydrogen bonding capabilities, conformational flexibility, and metabolic stability. nih.govnih.gov

One common strategy involves the replacement of the labile furanone ring from parent compounds with a more stable furan-2-carboxamide moiety. researchgate.netnih.govnih.gov This core can then be elaborated. For example, furan-2-carboxylic acid can be activated with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with various linkers. nih.gov This has led to the synthesis of diverse series including N-acylcarbohydrazides and their subsequent conversion to triazole heterocycles, both of which have shown significant biological activity. researchgate.netnih.gov

Another significant modification involves the conversion of the carboxamide into a carbamothioyl-furan-2-carboxamide (thiourea) derivative. This is achieved by first converting furan-2-carbonyl chloride into a furoyl isothiocyanate intermediate, which then reacts with primary amines to yield the target thiourea (B124793) compounds. mdpi.com The amide functionality can also be involved in oxidative rearrangement reactions; furan-2-carboximidamides can be oxidized to form N¹-acyl-N¹-(2-furyl)ureas, demonstrating a transformation of the initial amide-like structure. rsc.org

The table below outlines several strategies for modifying the carboxamide portion of the furan-2-carboxamide scaffold.

| Modification Strategy | Resulting Functional Group | Key Reagents/Intermediates | Reference |

| Amide formation with hydrazides | N-acylcarbohydrazide | 1,1'-Carbonyldiimidazole (CDI), t-butylcarbazate | nih.gov |

| Cyclization of hydrazide derivatives | 1,2,3-Triazole | Copper(II) sulfate, sodium ascorbate | researchgate.net |

| Reaction with isothiocyanates | Carbamothioyl (Thiourea) | Furoyl isothiocyanate, primary amines | mdpi.com |

| Oxidative Rearrangement | N-acyl-N-(2-furyl)urea | (Dicarboxyiodo)benzenes on furan-2-carboximidamides | rsc.org |

| Amide bond formation | N-(substituted)carboxamide | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP) | orientjchem.org |

These derivatization strategies highlight the chemical tractability of the furan-2-carboxamide scaffold, allowing for extensive modifications to both the peripheral phenyl ring and the core carboxamide linker to generate libraries of compounds for biological screening. nih.gov

Advanced Spectroscopic and Structural Characterization of Furan 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)

No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 5-(3-Fluorophenyl)furan-2-carboxamide, were found in the reviewed literature. This information is crucial for the definitive assignment of the proton and carbon skeletons of the molecule.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Detailed experimental Infrared (IR) spectroscopy data, which would identify characteristic absorption bands for the functional groups present in this compound (such as the C=O of the amide, N-H stretching, and C-F stretching), was not available. Similarly, specific Mass Spectrometry (MS) data, which would provide the molecular ion peak and fragmentation pattern to confirm the compound's molecular weight and structure, could not be sourced.

In Vitro Biological Activity and Molecular Mechanistic Investigations of Furan 2 Carboxamide Derivatives

Antimicrobial Activity Profile and Mechanistic Insights

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan-2-carboxamide derivatives have been explored for their potential to address this challenge, demonstrating activity against a range of bacterial and fungal strains.

Several studies have highlighted the antibacterial potential of furan-2-carboxamide derivatives. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Compounds featuring a 2,4-dinitrophenyl moiety demonstrated significant inhibition against all tested bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. nih.gov The proposed mechanism for this activity involves the nucleophilic nature of nitrogen and sulfur atoms and molecular polarity, which may facilitate penetration through the bacterial cell wall to inhibit growth. nih.gov

In another study, N-(4-bromophenyl)furan-2-carboxamide was synthesized and showed notable effectiveness against clinically isolated drug-resistant bacteria, including NDM-positive Acinetobacter baumannii. mdpi.com The antibacterial mechanism of related compounds like 5-Fluorouracil in Escherichia coli has been shown to involve the inhibition of thymidylate synthase, which blocks DNA replication, induces DNA damage, and increases intracellular ATP and reactive oxygen species (ROS) levels. nih.gov While not all furan-2-carboxamides share this exact mechanism, it highlights a potential pathway for their antibacterial effects.

Table 1: Antibacterial Activity of Selected Furan-2-Carboxamide Derivatives

| Compound Class | Target Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Various Bacteria | Inhibition Zone (I.Z) | 9–17 mm | nih.gov |

| Carbamothioyl-furan-2-carboxamides | Various Bacteria | MIC | 150.7–295 µg/mL | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-Resistant Bacteria | MIC | Effective (specific values not detailed) | mdpi.com |

Furan-2-carboxamide derivatives have also demonstrated promising activity against various fungal strains. Carbamothioyl-furan-2-carboxamide derivatives showed significant antifungal activity against all tested fungal pathogens. nih.gov The structural features of these compounds, including the furan (B31954) moiety, are considered key to their biological activity. nih.govcjsc.ac.cn

Research into novel thiophene/furan-1,3,4-oxadiazole carboxamides identified several compounds with potent in vitro antifungal activity against seven phytopathogenic fungi. nih.gov Notably, some derivatives exhibited superior or equivalent efficacy against Sclerotinia sclerotiorum when compared to the commercial fungicide boscalid. nih.gov The mechanism of action for these specific derivatives was linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov Similarly, other studies on pyrazole (B372694) carboxamides have shown significant antifungal effects, highlighting the broad potential of carboxamide derivatives in targeting fungal pathogens. nih.govresearchgate.net

Table 2: Antifungal Activity of Furan-Carboxamide Derivatives

| Compound Class | Target Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | EC₅₀ | 0.1–1.1 mg/L | nih.gov |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | IC₅₀ (SDH Inhibition) | 1.01–4.53 µM | nih.gov |

| Carbamothioyl-furan-2-carboxamides | Various Fungi | Inhibition Zone (I.Z) | 11–18 mm | nih.gov |

| Carbamothioyl-furan-2-carboxamides | Various Fungi | MIC | 122.1–186 µg/mL | nih.gov |

Beyond direct bactericidal or fungicidal activity, furan-based compounds are effective at disrupting microbial communication and community formation. Quorum sensing (QS) is a cell-to-cell signaling process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.govnih.govfrontiersin.org The formation of biofilms makes bacterial colonies more resistant to antimicrobial agents and host immune responses. nih.gov

Furanone derivatives, which are structurally related to furan-carboxamides, are known antagonists of QS in pathogens like Pseudomonas aeruginosa. nih.gov A study focused on furan-2-carboxamides reported that these compounds could significantly inhibit biofilm formation. nih.gov Treating P. aeruginosa with active carboxamides led to a reduction in virulence factors such as pyocyanin (B1662382) and proteases, confirming their anti-quorum sensing properties. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of the LasR receptor, a key transcriptional activator in the P. aeruginosa QS system. nih.gov This mechanism represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.

Anticancer and Antiproliferative Activity Investigations

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including furan-2-carboxamides. These compounds have shown potential in inhibiting the growth of various cancer cell lines through the modulation of critical cellular pathways.

In vitro studies have demonstrated the cytotoxic effects of furan-2-carboxamide derivatives against several human cancer cell lines. A synthesized series of carbamothioyl-furan-2-carboxamide derivatives was tested against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. nih.gov All tested compounds showed significant anticancer activity, with one p-tolyl derivative reducing the cell viability of a hepatocellular carcinoma line to 33.29% at a concentration of 20 μg/mL. nih.gov The position of substituents on the phenyl ring was found to influence the anticancer potential, with ortho-substituted nitro compounds showing greater activity than meta- or para-substituted ones. nih.gov

Other studies on related heterocyclic carboxamides have also confirmed their antiproliferative effects. Thiazole-5-carboxamide derivatives have been evaluated against lung (A-549), liver (Bel7402), and intestinal (HCT-8) cancer cell lines, with some compounds displaying moderate to high activity. researchgate.net The activity of various agents against colon cancer cells like HCT-116 is a subject of extensive research, with studies demonstrating that nutrient deprivation can enhance the apoptotic effects of chemical treatments. nih.gov

Table 3: Anticancer Activity of Furan-2-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Cell Viability (%) | 33.29–65.33% | nih.gov |

| Thiazolidine-2,4-dione derivative | MCF-7 | IC₅₀ | 42.30 µM | researchgate.net |

| Naproxen based 1,3,4-oxadiazole (B1194373) derivative | HepG2 | IC₅₀ | 1.62 µg/mL | researchgate.net |

| Naproxen based 1,3,4-oxadiazole derivative | MCF-7 | IC₅₀ | 2.11 µM | researchgate.net |

The anticancer effects of furan-2-carboxamide and related compounds are rooted in their ability to interfere with specific molecular pathways essential for cancer cell survival and proliferation.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of many cancers. nih.govnih.gov Consequently, they are prime targets for anticancer drug development. A structurally related thiophene-2-carboxamide derivative, AZD7762, was identified as a potent inhibitor of checkpoint kinases CHK1 and CHK2. nih.govresearchgate.net These kinases are activated in response to DNA damage, and their inhibition can enhance the efficacy of DNA-damaging chemotherapies. nih.gov This demonstrates that the carboxamide scaffold can be optimized to selectively target the ATP-binding pocket of specific kinases.

MDM2-p53 Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. excli.denih.gov The activity of p53 is tightly controlled by its primary negative regulator, the E3 ubiquitin ligase MDM2. excli.denih.gov In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. excli.de Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 function is a major therapeutic strategy. Small molecules designed to block this interaction can restore the tumor-suppressing capabilities of p53. While direct evidence linking 5-(3-Fluorophenyl)furan-2-carboxamide to this pathway is not established, the development of small-molecule inhibitors targeting the p53-MDM2 interaction is a key area of cancer research, representing a plausible mechanism of action for novel anticancer compounds. excli.denih.gov

Interaction with Specific Receptors (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 signaling is a primary strategy in modern cancer therapy. rsc.orgmdpi.com The furan-2-carboxamide scaffold has emerged as a promising framework for the development of novel VEGFR-2 inhibitors.

Research into N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has identified several compounds with potent inhibitory activity against VEGFR-2. nih.gov Structure-activity relationship (SAR) studies of these derivatives revealed that the substitution pattern on the furan ring and the nature of the aryl group are crucial for activity. For instance, derivatives featuring a 3-methylphenyl group demonstrated the strongest activity with an IC₅₀ value of 16 nM. nih.gov The presence of halogen substituents, such as in 3-fluoro and 3-chlorophenyl derivatives, also resulted in potent VEGFR-2 inhibition, with IC₅₀ values of 47 nM and 75 nM, respectively. nih.gov These findings suggest that the 3-fluorophenyl moiety present in this compound is favorable for binding within the ATP-binding site of the VEGFR-2 kinase domain. rsc.org The interaction typically involves the Asp-Phe-Gly (DFG) motif of the receptor. rsc.org

Table 1: VEGFR-2 Inhibitory Activity of Furan-2-carboxamide Derivatives

| Compound Derivative | Substitution | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Furan-2-carboxamide | 3-methylphenyl | 16 | nih.gov |

| Furan-2-carboxamide | 3-fluorophenyl | 47 | nih.gov |

| Furan-2-carboxamide | 3-chlorophenyl | 75 | nih.gov |

Antiviral Activity Assessments

The furan-carboxamide core structure has been identified as a versatile scaffold for the development of agents against various viral pathogens.

Inhibition of Influenza A Viruses (e.g., H5N1)

Influenza A virus subtype H5N1 is a highly pathogenic avian flu strain that poses a significant pandemic threat. rsc.org A novel series of furan-carboxamide derivatives has been identified as potent inhibitors of the H5N1 virus. rsc.orgresearchgate.net SAR studies on these compounds highlighted that substituents on both the phenyl ring and the furan ring play crucial roles in their antiviral activity. rsc.org

One of the most active compounds identified was 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, which exhibited an EC₅₀ value of 1.25 μM against the H5N1 virus with low cytotoxicity in Madin-Darby canine kidney (MDCK) cells. rsc.orgresearchgate.net Preliminary mechanistic studies suggest that these compounds inhibit viral replication during the early stages, possibly by blocking the M2 ion channel, which is essential for the uncoating of the virus. researchgate.net

Table 2: Anti-H5N1 Activity of Furan-carboxamide Derivatives

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Reference |

|---|---|---|---|

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | 1.25 | >100 | rsc.orgresearchgate.net |

| N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide | 7.716 | >100 | rsc.org |

| Amantadine (Reference) | 2.647 | >100 | rsc.org |

Targeting Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com While direct studies on this compound are limited, related furan-containing scaffolds have shown significant promise. A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov

Through structure-based drug design and synthetic optimization, compounds with IC₅₀ values as low as 1.55 μM were developed. nih.govnih.gov Enzymatic kinetic assays revealed that some of these derivatives act as reversible covalent inhibitors, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.govnih.gov The furan ring in these inhibitors was found to be deeply buried in the S2 subsite of the protease, forming a π–π stacking interaction with His41, a key residue for catalytic activity. nih.gov

Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Furan Derivatives

| Compound ID | Scaffold | IC₅₀ (μM) | Reference |

|---|---|---|---|

| F8-B22 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 1.55 | nih.govnih.gov |

| F8-B6 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 1.57 | nih.govnih.gov |

| F8-S43 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 10.76 | nih.gov |

| F8 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 21.28 | nih.gov |

Activity against Other Viral Strains (e.g., Feline Herpes Virus, Coxsackie Virus B4)

While the furan-carboxamide scaffold has demonstrated activity against influenza viruses, comprehensive studies detailing the efficacy of this compound or its close derivatives against other specific viral strains such as Feline Herpes Virus 1 (FHV-1) and Coxsackie Virus B4 (CVB4) are not extensively documented in the current body of scientific literature.

Feline Herpes Virus 1 (FHV-1) is a major cause of upper respiratory infection and ocular disease in cats, establishing lifelong latent infections within neurons. abcdcatsvets.orgwikipedia.orgbioguardlabs.com It is a double-stranded DNA virus from the Herpesviridae family. bioguardlabs.com

Coxsackie Virus B4 (CVB4) is a single-stranded RNA enterovirus belonging to the Picornaviridae family. wikipedia.orgnih.gov It is implicated in a range of human illnesses, from gastrointestinal distress to more severe conditions like myocarditis and meningoencephalitis, and has a suggested association with type 1 diabetes. wikipedia.orgnih.gov

Given the broad antiviral potential of related heterocyclic compounds, the evaluation of this compound against these and other viral targets remains an area for future investigation.

Receptor and Enzyme Modulation Studies

Urotensin-II Receptor Antagonism by 5-Aryl-Furan-2-carboxamides

The Urotensin-II (U-II) receptor (UT receptor) and its ligand, U-II, are implicated in a variety of physiological processes, particularly in the cardiovascular system. nih.gov U-II is recognized as the most potent mammalian vasoconstrictor identified to date, suggesting that UT receptor antagonists could have therapeutic potential in cardiovascular diseases. nih.gov

A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated as potent UT receptor antagonists. nih.govx-mol.net Systematic SAR investigations focused on the C-5 aryl group of the furan-2-carboxamide core. nih.gov These studies revealed that substitutions on the aryl ring significantly influence the antagonist potency. nih.gov

Notably, the introduction of fluorine atoms on the phenyl ring was highly beneficial for activity. The 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.govx-mol.net This highlights the importance of the electronic and steric properties of the substituent at the C-5 position and indicates that the 3-fluorophenyl group of the titular compound is a favorable feature for potent Urotensin-II receptor antagonism.

Table 4: Urotensin-II Receptor Antagonist Activity of 5-Aryl-Furan-2-carboxamides

| Compound | C-5 Aryl Substitution | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1y | 3,4-difluorophenyl | 6 | nih.govx-mol.net |

Sirtuin 2 Inhibition

Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase that has emerged as a therapeutic target in oncology and neurodegenerative diseases. nih.govnih.gov The development of SIRT2 inhibitors is an active area of research. nih.govmdpi.com Studies on other molecules containing the furan scaffold, such as (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, have identified potent SIRT2 inhibitors. nih.gov However, no studies have been published that specifically evaluate the SIRT2 inhibitory activity of this compound.

Succinate Dehydrogenase (SDH) Inhibition in Fungicides

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.govuga.edu It has become a significant target for the development of fungicides, known as SDHIs. uga.edunih.gov The carboxamide chemical class is a well-established feature of many SDHI fungicides. nih.govuga.edu Research into various furan carboxamide derivatives has explored their potential as SDH inhibitors for agricultural applications. dntb.gov.ua Despite this, specific data on the efficacy and mechanism of this compound as an inhibitor of fungal SDH are not available in the current body of scientific literature.

Inhibition of Mycobacterium tuberculosis Protein Kinase G (PknG)

Protein kinase G (PknG) is a serine/threonine protein kinase secreted by Mycobacterium tuberculosis that plays a critical role in the pathogen's survival within host macrophages. nih.gov This makes PknG an attractive target for the development of new anti-tuberculosis agents. nih.gov While various classes of compounds are being investigated as PknG inhibitors, there is no published research to indicate that this compound has been synthesized or tested for its ability to inhibit this specific mycobacterial enzyme.

Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is essential for the degradation of bone matrix proteins, particularly type I collagen. nih.govresearchgate.net As such, it is a primary target for the development of anti-resorptive therapies for osteoporosis. researchgate.netrsc.org Some compounds incorporating a furan-2-carboxylic acid moiety have been reported as potent Cathepsin K inhibitors. nih.gov However, the specific compound this compound has not been evaluated in any published studies for its potential to inhibit Cathepsin K activity.

Anti-inflammatory Properties and Relevant Cellular Pathways

The furan scaffold is present in numerous compounds that exhibit anti-inflammatory properties. ontosight.ainih.gov These derivatives can modulate various cellular signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com While related furan carboxamides have been investigated for potential anti-inflammatory effects, there is a lack of specific research on this compound. ontosight.aiontosight.aiontosight.ai Consequently, no data exists regarding its anti-inflammatory properties or its effects on relevant cellular pathways.

Structure Activity Relationship Sar Elucidation of 5 3 Fluorophenyl Furan 2 Carboxamide and Analogs

Impact of Fluorine Substitution on Biological Potency and Target Binding

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. In the context of 5-phenylfuran-2-carboxamide (B3405142) analogs, fluorine substitution on the phenyl ring has demonstrated a significant impact on biological potency.

Research into a series of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists revealed that the position and number of fluorine substituents on the 5-phenyl ring are critical for activity. A systematic investigation led to the discovery that a 3,4-difluorophenyl analog was a highly potent antagonist with an IC50 value of 6 nM. nih.gov This suggests that the electronic effects and potential for specific interactions of the fluorine atoms contribute significantly to the compound's binding affinity for the urotensin-II receptor.

In a different biological context, the study of furan-2-carboxamides as antibiofilm agents has also highlighted the positive influence of halogen substituents. While not exclusively focused on fluorine, findings indicate that the presence of halogens on the phenyl ring generally leads to better inhibition of biofilm formation. nih.gov Specifically, a fluorine-substituted analog demonstrated notable antibiofilm activity, underscoring the favorable contribution of this substituent. nih.gov

The beneficial effects of fluorine substitution can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable electrostatic interactions with the target protein. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and specificity. The small size of the fluorine atom allows for its introduction without causing significant steric hindrance, making it a versatile tool for optimizing ligand-target interactions.

Analysis of Substituent Effects at the 5-Position of the Furan (B31954) Ring

The 5-position of the furan-2-carboxamide scaffold is a key site for modification to explore and optimize biological activity. The nature of the substituent at this position can profoundly influence the compound's interaction with its biological target.

In the development of urotensin-II receptor antagonists, a variety of aryl ring substituents at the 5-position were explored. nih.gov This systematic SAR investigation demonstrated that the electronic and steric properties of the substituents on the 5-aryl group were crucial for potency. As mentioned previously, the 3,4-difluorophenyl analog was identified as a highly potent antagonist, indicating that electron-withdrawing groups at specific positions on the phenyl ring enhance activity. nih.gov

These findings suggest that the optimal substituent at the 5-position is highly dependent on the specific biological target. For the urotensin-II receptor, specific electronic properties appear to be key for high-affinity binding. In contrast, for antibiofilm activity, a broader range of substituents, including both electron-donating and halogen groups, can be accommodated, with a general trend of decreased activity with increasing steric bulk.

The following table summarizes the observed effects of different substituents at the 5-position of the furan ring on the antibiofilm activity of furan-2-carboxamides.

| Substituent Group at 5-Position Phenyl Ring | Observed Effect on Antibiofilm Activity | Reference |

| Halogens (e.g., Fluorine) | Better inhibition of biofilm | nih.gov |

| Electron-donating groups (e.g., methyl, methoxy) | Good biofilm inhibition | nih.gov |

| Bulky alkyl chains | Generally reduced biological activity | nih.gov |

| Unsubstituted | Favorable for some series | nih.gov |

Role of the Carboxamide Moiety in Ligand-Target Recognition

The carboxamide moiety is a fundamental functional group in many biologically active molecules, including the furan-2-carboxamide series. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) makes it a critical component for anchoring ligands to their biological targets.

In studies of furan-2-carboxamides as antibiofilm agents targeting the LasR receptor in Pseudomonas aeruginosa, the carboxamide group and its bioisosteric replacements play a crucial role in ligand binding. Molecular docking studies have suggested that carbohydrazides, which are closely related to carboxamides, share a similar binding mode to known furanone inhibitors within the LasR active site. nih.govresearchgate.net The two acidic hydrogens of the carbohydrazide (B1668358) linker are proposed to form hydrogen bonds within the LasR cavity. nih.gov

The importance of the carboxamide moiety is further emphasized by its prevalence in a wide range of biologically active compounds. The chemical reactivity and hydrogen bonding capacity of the carbonyl functional group within the carboxamide allows for close interactions with the target, contributing to the stability of the ligand-receptor complex. mdpi.com The structural role of the carboxamide group often involves orienting other functional groups for optimal interaction with the drug's target. mdpi.com

The following table provides examples of linker groups related to the carboxamide moiety and their role in the antibiofilm activity of furan-2-carboxamides.

| Linker Moiety | Proposed Role in Ligand-Target Recognition | Reference |

| Carboxamide | Hydrogen bonding (donor and acceptor) | mdpi.com |

| Carbohydrazide | Hydrogen bonding from two acidic hydrogens | nih.gov |

| Triazole | Amide bioisostere, nitrogen atoms for hydrogen bonding | nih.gov |

Conformational Analysis and its Correlation with Observed Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The ability of a ligand to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for high-affinity binding. For furan-2-carboxamide derivatives, the relative orientation of the furan ring and the carboxamide group, as well as the conformation of any substituents, can significantly impact their bioactivity.

A study on the conformational preferences of N-methylfuran-2-carboxamide revealed the importance of intramolecular hydrogen bonding in dictating the molecule's shape. nih.gov Despite having a non-optimal S(5)-type hydrogen bond geometry, this compound was found to retain a significant portion of the hydrogen-bonded (eclipsed) conformation, even in polar protic solvents. nih.gov This indicates a degree of conformational rigidity that could be important for pre-organizing the molecule for receptor binding. nih.gov

The interplay of intramolecular hydrogen bonding, geometric constraints, and solvent polarity modulates the conformational flexibility of these arylamides. nih.gov In the context of antibiofilm furan-2-carboxamides, it has been proposed that the conformation adopted by certain diamine derivatives may interfere with their proper fit within the LasR receptor, leading to lower activity compared to structurally related analogs. nih.gov This highlights the importance of considering the conformational properties of the entire molecule, not just individual functional groups.

Computational methods, such as molecular mechanics and ab initio calculations, are valuable tools for studying the conformational space of flexible molecules. sciforum.net By generating and analyzing low-energy conformers, it is possible to gain insights into the likely binding poses of a ligand and to rationalize observed structure-activity relationships. For example, in the case of some antibiofilm furan-2-carboxamides, molecular docking studies have been used to propose binding modes within the LasR active site, which can then be correlated with the observed biological data. nih.govresearchgate.net The ability to accurately predict the conformational preferences of furan-2-carboxamide analogs is therefore a key component in the rational design of more potent and selective compounds.

General Principles of Furan-2-carboxamide SAR Development

The development of structure-activity relationships for furan-2-carboxamides follows several general principles that are common in medicinal chemistry, tailored to the specific properties of this scaffold.

A primary strategy involves the exploration of substituents at various positions of the furan and any appended aromatic rings. As discussed, modifications at the 5-position of the furan ring have a profound impact on biological activity. nih.govnih.gov The systematic variation of substituents, considering their electronic (electron-donating vs. electron-withdrawing) and steric (size and shape) properties, is crucial for identifying optimal interactions with the target. nih.govrsc.org

Bioisosteric replacement is another key principle applied in the development of furan-2-carboxamide analogs. The substitution of the carboxamide linker with other groups that have similar spatial and electronic properties, such as carbohydrazides or triazoles, can lead to improved potency, selectivity, or pharmacokinetic properties. nih.gov The design of such replacements often aims to maintain or enhance key interactions, such as hydrogen bonding, with the biological target. nih.gov

Furthermore, the furan ring itself can be considered a bioisosteric replacement for other chemical groups. For instance, furan-2-carboxamides have been designed as replacements for the metabolically less stable furanone ring in some classes of antibiofilm agents. nih.govresearchgate.net This highlights the utility of the furan scaffold as a stable and versatile core for drug design.

Computational approaches, including molecular docking and conformational analysis, are integral to modern SAR development. nih.govresearchgate.netnih.govsciforum.net These methods provide valuable insights into the potential binding modes of ligands and help to rationalize experimental observations. By understanding how different structural modifications affect the conformation and interaction of a molecule with its target, researchers can more efficiently design new analogs with improved biological profiles.

Finally, a diversity-oriented synthesis approach can be employed to generate a wide range of analogs for biological screening. nih.govresearchgate.net This allows for a broad exploration of the chemical space around the furan-2-carboxamide core, increasing the probability of identifying novel and potent bioactive compounds.

Computational Chemistry and Molecular Modeling Applications in Furan 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Receptor Interaction Analysistheaspd.comnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. theaspd.com It is frequently employed to understand how furan-2-carboxamide derivatives interact with biological targets such as enzymes and receptors. theaspd.comnih.gov These simulations are crucial for providing mechanistic insights into the bioactivity of these compounds. theaspd.com For derivatives of 5-(3-Fluorophenyl)furan-2-carboxamide, docking studies help elucidate their potential as inhibitors of various enzymes by modeling their binding within the active sites of proteins like α-glucosidase, cyclooxygenase-2 (COX-2), and protein-tyrosine phosphatase 1B (PTP1B). theaspd.comnih.gov

Docking simulations are instrumental in predicting the specific binding modes of furan-2-carboxamide derivatives within the active site of a target protein. These models reveal key amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in related furan (B31954) derivatives, the carboxamide group is frequently observed forming hydrogen bonds with polar residues, while the furan and phenyl rings engage in hydrophobic and stacking interactions. nih.govresearchgate.net

The 3-fluoro substituent on the phenyl ring of this compound can significantly influence these interactions. Fluorine's high electronegativity can lead to the formation of specific hydrogen bonds or halogen bonds with receptor residues, potentially enhancing binding affinity and selectivity. The analysis of these interactions provides a detailed picture of the ligand-receptor complex at an atomic level.

Table 1: Predicted Interacting Residues for Furan-2-Carboxamide Scaffolds in Various Enzyme Active Sites

| Target Enzyme | Key Interacting Residues (Examples from related studies) | Type of Interaction |

| α-Glucosidase | Asp, Arg, His | Hydrogen Bonding, Ionic Interactions |

| Cyclooxygenase-2 (COX-2) | Arg, Tyr, Ser | Hydrogen Bonding, Hydrophobic Interactions |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Cys, Asp, Arg | Hydrogen Bonding, van der Waals Forces |

| Checkpoint Kinase 1 | Gly, Leu, Val | Hydrophobic Interactions, Hydrogen Bonding |

This table is generated based on docking studies of similar carboxamide compounds and illustrates the types of interactions that could be predicted for this compound.

Computational studies are pivotal in explaining the structure-activity relationships (SAR) observed in experimental assays. nih.gov By comparing the docking scores and binding modes of a series of related compounds, researchers can rationalize why certain structural modifications lead to increased or decreased biological activity. mdpi.com For example, simulations can demonstrate how the position of a substituent like the fluorine atom in this compound affects the molecule's conformation and its ability to fit optimally within a binding pocket.

This computational analysis helps to build predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which correlate the 3D properties of molecules with their biological activities. mdpi.com These models provide contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to enhance activity, thereby guiding the design of more potent derivatives. mdpi.com

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivitytheaspd.comresearchgate.netbohrium.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules like this compound. theaspd.comresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d) offer a reliable balance between computational cost and accuracy for drug-like molecules. theaspd.com These calculations provide valuable data on electronic properties that complement experimental findings and docking results. theaspd.com

Molecular Electrostatic Potential (MEP) maps are a valuable outcome of quantum chemical calculations. They visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, red areas typically represent regions of negative potential, often associated with lone pairs on oxygen or nitrogen atoms, which are prone to electrophilic attack and can act as hydrogen bond acceptors. Blue areas indicate regions of positive potential, usually around hydrogen atoms, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the furan oxygen, highlighting them as key sites for hydrogen bonding. The analysis of MEP surfaces helps in understanding and predicting the types of non-covalent interactions that govern the binding of the molecule to its biological target. nih.govresearchgate.net

Quantum chemical calculations are essential for studying the conformational landscape of flexible molecules. nih.govuky.edu By calculating the energy of different rotational isomers (conformers), researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. nih.gov For this compound, this involves analyzing the rotational barriers around the single bonds connecting the furan ring to the phenyl ring and the carboxamide group. Understanding the preferred conformation is critical, as only specific spatial arrangements of the molecule may be able to bind effectively to a receptor. nih.gov

These methods can also be used to study tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. While less common for the core furan-2-carboxamide structure, DFT calculations can accurately predict the relative energies of potential tautomers, determining which form is predominant under physiological conditions.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactionsnih.govanu.edu.aujppres.com

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction over time. anu.edu.aujppres.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the protein and the ligand and the stability of their binding. nih.govanu.edu.au

By running simulations for several nanoseconds or longer, MD can be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein or ligand upon binding.

Calculate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

Identify key water molecules that may mediate interactions between the ligand and the receptor.

For this compound, MD simulations can validate docking predictions and provide a more realistic understanding of how the compound behaves within a dynamic biological environment, confirming the stability of key hydrogen bonds and hydrophobic contacts over time. jppres.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired features and are therefore likely to be active.

For furan-based compounds, pharmacophore models are typically developed based on a set of known active molecules or the crystal structure of the target protein. These models often highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

In a study on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives, which share a core structural similarity with 5-phenylfuran-2-carboxamides, 3D-QSAR contour maps were generated that can be interpreted to infer pharmacophoric features. These maps indicated that steric, electrostatic, hydrophobic (lipophilic), and hydrogen bond donor substituents play a significant role in their biological activity. For instance, the model might reveal that a hydrogen bond acceptor at a specific position and a hydrophobic group in another region are crucial for activity.

Virtual Screening Cascade for Furan-2-carboxamide Analogs:

A typical virtual screening workflow to discover novel furan-2-carboxamide-based ligands would involve a multi-step process to filter a large compound library down to a manageable number of high-priority candidates for experimental testing.

| Step | Description | Purpose |

| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared by generating 3D conformations for each molecule. | To create a searchable collection of potential drug candidates. |

| 2. Pharmacophore Screening | The prepared library is screened against a validated pharmacophore model for the target of interest. | To rapidly identify molecules that possess the key chemical features required for biological activity. |

| 3. Molecular Docking | The hits from the pharmacophore screen are then docked into the active site of the target protein. | To predict the binding mode and estimate the binding affinity of the potential ligands. |

| 4. ADMET Prediction | The docked compounds are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | To filter out compounds with poor drug-like properties. |

| 5. Visual Inspection & Hit Selection | The final set of compounds is visually inspected for their interactions with the target and prioritized for experimental validation. | To select the most promising candidates for synthesis and biological testing. |

This virtual screening cascade, guided by a robust pharmacophore model, can significantly accelerate the discovery of new and potent furan-2-carboxamide derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed compounds, thereby guiding lead optimization efforts.

For furan-2-carboxamide derivatives, QSAR models can be developed to correlate various physicochemical descriptors with their observed biological activities. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

In a 3D-QSAR study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanones, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to build predictive models. srce.hr These models provided insights into how different structural modifications affect the biological activity. srce.hr

Key Findings from 3D-QSAR Studies on Related Furanone Derivatives:

The contour maps generated from the CoMFA and CoMSIA analyses revealed the following structure-activity relationships:

| Field | Favorable Modifications for Enhanced Activity | Unfavorable Modifications for Enhanced Activity |

| Steric | Bulky substituents are favored in certain regions of the molecule. | Bulky groups are disfavored in other specific areas, suggesting a sterically constrained binding pocket. |

| Electrostatic | Electron-withdrawing groups (electronegative) are preferred in some regions. | Electron-donating groups (electropositive) are disfavored in those same regions. |

| Hydrophobic | Increased hydrophobicity in specific areas enhances activity. | Hydrophilic groups in those areas are detrimental to activity. |

| Hydrogen Bond Donor | The presence of hydrogen bond donor groups is beneficial in particular locations. | The absence of a hydrogen bond donor in those locations leads to decreased activity. |

These findings can guide the rational design of new furan-2-carboxamide analogs with improved potency. For instance, if a QSAR model for a particular target indicates that an electron-withdrawing group on the phenyl ring at a specific position is beneficial, this would support the rationale for synthesizing and testing compounds like this compound.

A QSAR investigation was also applied to a series of furan-3-carboxamides to find a correlation between different physicochemical parameters and their antimicrobial activity. nih.gov While the specific model was not detailed, the study highlights the applicability of QSAR in understanding the structural requirements for the biological activity of furan-carboxamide derivatives. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Targets for Furan-2-carboxamide Derivatives

The furan-2-carboxamide core is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.aiontosight.aimdpi.com Future research will focus on identifying and validating novel biological targets for derivatives of 5-(3-Fluorophenyl)furan-2-carboxamide to better understand their mechanisms of action and expand their therapeutic potential.

One promising avenue is the investigation of their effects on microtubule dynamics. Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, leading to mitotic arrest and apoptosis in cancer cells. nih.gov Further studies could explore the specific interactions between this compound analogs and tubulin, aiming to develop more potent and selective anticancer agents.

Another area of interest is the quorum-sensing system in bacteria. Furan-2-carboxamides have been shown to possess anti-quorum sensing properties, suggesting LasR as a plausible target. nih.govnih.gov By inhibiting biofilm formation, these compounds offer a potential strategy to combat antibiotic resistance. nih.govnih.govresearchgate.net Research in this direction could lead to the development of novel antibacterial agents that disarm pathogens rather than killing them, thereby reducing the selective pressure for resistance.

Development of Advanced Synthetic Methodologies for Structurally Complex Analogs

The synthesis of diverse libraries of furan-2-carboxamide derivatives is crucial for establishing robust structure-activity relationships (SAR). Future efforts will be directed towards the development of more efficient and versatile synthetic methodologies to generate structurally complex analogs of this compound.

Recent advancements in synthetic organic chemistry, such as microwave-assisted synthesis, have already been applied to the preparation of furan-2-carboxamide derivatives, offering improved yields and reduced reaction times. researchgate.net Further exploration of techniques like C-H activation and transamidation could provide access to a wider range of elaborate benzofuran-2-carboxamides. mdpi.com Diversity-oriented synthesis approaches will be instrumental in creating libraries of molecules with varied substituents and linkers, which is essential for probing a wider chemical space and identifying compounds with improved biological activity. nih.govnih.gov

The table below outlines various synthetic strategies that can be employed for the synthesis of furan-2-carboxamide derivatives.

| Synthetic Strategy | Description | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Faster reaction times, higher yields, and improved purity of products. researchgate.net |

| C-H Arylation and Transamidation | A combination of palladium-catalyzed C-H arylation and transamidation to introduce diverse substituents. | High modularity and efficiency in generating structurally diverse collections of benzofuran (B130515) derivatives. mdpi.com |

| Diversity-Oriented Synthesis | A synthetic approach aimed at producing a wide range of structurally diverse molecules from simple starting materials. | Enables the exploration of a broad chemical space to identify novel bioactive compounds. nih.govnih.gov |

| Multi-component Reactions | Reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. | High atom economy, operational simplicity, and the ability to generate complex molecules in a single step. |

Integration of High-Throughput Screening and Multi-Omics Data for Deeper Mechanistic Insights

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries against specific biological targets. nih.govewadirect.com The integration of HTS with multi-omics approaches, such as proteomics and metabolomics, can provide a comprehensive understanding of the cellular response to furan-2-carboxamide derivatives. youtube.com

HTS campaigns can be designed to identify compounds that modulate the activity of specific enzymes or cellular pathways. nih.gov However, HTS is not without its challenges, including the potential for false positives. ewadirect.comchemdiv.com Therefore, hits from HTS assays require careful validation.

By combining HTS data with transcriptomic, proteomic, and metabolomic data, researchers can elucidate the mechanism of action of active compounds. For example, multi-omics analysis of cells treated with a furan-2-carboxamide derivative could reveal changes in gene expression, protein levels, and metabolite concentrations, providing insights into the pathways affected by the compound. youtube.comresearchgate.net This integrated approach can help to identify the primary targets of the compounds and also uncover potential off-target effects.

Design of Targeted Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools for studying the function of biological molecules in their native environment. The this compound scaffold can serve as a starting point for the design of targeted chemical probes to investigate specific biological processes.

For instance, furan-containing peptide nucleic acid (PNA) probes have been developed for the covalent targeting and ligation of nucleic acids. nih.gov Similarly, the furan-2-carboxamide scaffold could be modified to incorporate reactive groups or reporter tags for covalent labeling and visualization of target proteins. The development of sulfonyl fluoride (B91410) probes, for example, has been instrumental in the discovery of cereblon modulators. rsc.org By attaching a suitable reactive moiety to the this compound core, it may be possible to create covalent probes that can be used to identify and characterize novel protein targets.

The design of such probes requires a careful balance of reactivity and selectivity to ensure that they label the intended target with high specificity. The insights gained from the biological evaluation of diverse furan-2-carboxamide libraries will be invaluable in guiding the design of these sophisticated chemical tools.

Q & A

Q. What are the standard synthetic routes for 5-(3-Fluorophenyl)furan-2-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step processes. For example, 5-(3-Fluorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (a structurally similar compound) is synthesized via coupling reactions between furan-2-carboxylic acid derivatives and fluorophenyl-containing intermediates using palladium-catalyzed cross-coupling or nucleophilic substitution. Key intermediates (e.g., 5-bromo-furan-2-carboxamide) are validated using , , and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- to confirm substitution patterns on the furan and fluorophenyl rings.

- HRMS for molecular weight validation.

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups. For example, in related compounds, peaks at δ 7.4–8.1 ppm confirm aromatic protons, while a singlet near δ 6.5 ppm corresponds to the furan ring .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

Standard protocols involve:

- Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity assays (e.g., MTT) on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structural modifications enhance the target selectivity of this compound?

- Rational design : Introduce electron-withdrawing groups (e.g., -NO) to the thiazole ring (as in analog 67) to improve binding to bacterial enzymes like nitroreductases.

- Molecular docking : Simulate interactions with PRKD3 kinase (a reported target for related compounds) to optimize substituent placement .

- SAR studies : Compare analogs with varying fluorophenyl positions (e.g., 3- vs. 4-fluoro) to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., fixed inoculum size in MIC assays).

- Compound purity : Use HPLC (≥95% purity) to exclude impurities affecting results.

- Resistance mechanisms : Test against efflux pump-deficient strains to isolate intrinsic activity .

Q. How is the metabolic stability of this compound evaluated in pharmacokinetic studies?

- In vitro models : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.

- LC-MS/MS : Quantify metabolites like 5-(3-Fluorophenyl)furan-2-carboxylic acid (a common methyl ester hydrolysis product) .

- LogP determination : Use reverse-phase HPLC to predict blood-brain barrier permeability .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.